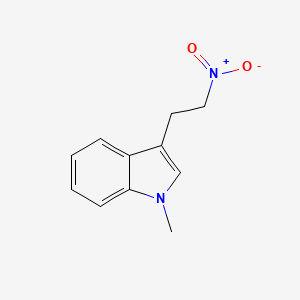

1-Methyl-3-(2-nitroethyl)-1H-indole

Description

Properties

CAS No. |

128965-49-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-methyl-3-(2-nitroethyl)indole |

InChI |

InChI=1S/C11H12N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

GIBIFARYUZDMER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Indole (2.0 mmol) is reacted with β-nitrostyrene (2.1 mmol) in the presence of a catalytic amount of acetic acid (10 μL) and ethanol (1 mL).

- The reaction mixture is refluxed for 2 to 8 hours, with progress monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled to room temperature, precipitating the product, which is isolated by filtration.

- Alternatively, the reaction mixture can be concentrated under reduced pressure and purified by preparative column chromatography using ethyl acetate/hexane mixtures as eluents.

This method routinely yields 3-(2-nitroethyl)-1H-indoles in high yields (typically 60–84%), with isolated products characterized by melting points and NMR spectroscopy to confirm structure and purity.

| Parameter | Conditions/Results |

|---|---|

| Indole amount | 2.0 mmol |

| β-Nitrostyrene amount | 2.1 mmol |

| Solvent | Ethanol (1 mL) with catalytic acetic acid (10 μL) |

| Temperature | Reflux (approx. 78°C) |

| Reaction time | 2–8 hours |

| Yield | 60–84% isolated yield |

| Purification | Filtration or column chromatography |

| Characterization | Melting point, ^1H NMR, ^13C NMR |

Reaction Mechanism Insight

The reaction proceeds via electrophilic alkylation at the 3-position of the indole ring facilitated by the electron-rich nature of the indole nucleus and the electrophilic β-nitrostyrene. The acidic medium enhances the electrophilicity of the nitrostyrene, promoting addition to the indole.

N-Methylation of 3-(2-Nitroethyl)-1H-Indoles

Following the formation of 3-(2-nitroethyl)-1H-indoles, selective N-methylation at the indole nitrogen is performed to yield this compound.

Common Methylation Methods

- Methyl iodide or dimethyl sulfate are frequently used methylating agents.

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- A base such as potassium carbonate or sodium hydride is employed to deprotonate the indole nitrogen, facilitating nucleophilic attack on the methylating agent.

Typical Procedure

- Dissolve 3-(2-nitroethyl)-1H-indole in DMF.

- Add potassium carbonate (or equivalent base) and stir under an inert atmosphere.

- Add methyl iodide dropwise and allow the reaction to proceed at room temperature or slightly elevated temperatures (25–60°C) for several hours.

- Upon completion, the reaction mixture is quenched with water, extracted with organic solvents, and purified by column chromatography.

This method achieves moderate to high yields of this compound, with the reaction conditions optimized to minimize side reactions such as overalkylation or decomposition.

| Parameter | Conditions/Results |

|---|---|

| Starting material | 3-(2-nitroethyl)-1H-indole |

| Methylating agent | Methyl iodide or dimethyl sulfate |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Dimethylformamide (DMF) or acetone |

| Temperature | 25–60°C |

| Reaction time | Several hours (typically 4–24 h) |

| Yield | Moderate to high (variable depending on conditions) |

| Purification | Column chromatography |

Alternative Synthetic Routes and Catalytic Systems

Carbomethoxy Transfer for N-Methylation

A patent describes a novel approach for preparing N-methylated indole derivatives, including methyl indole-1-carboxylate and related compounds, using dimethyl carbonate as a methylating agent in the presence of ionic liquids as catalysts. This method offers an environmentally friendly alternative to traditional methylating agents.

- Indole or indole derivatives are dissolved in dimethyl carbonate.

- A catalytic amount of ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide or acetate) is added.

- The reaction is conducted at temperatures ranging from -10°C up to the boiling point of the solvent, typically optimized between 50°C and 100°C.

- Reaction times vary from 0.5 to 48 hours depending on conditions.

This method provides a green chemistry approach with tunable reaction parameters and potential for scale-up.

| Parameter | Conditions/Results |

|---|---|

| Starting material | Indole or indole derivatives |

| Methylating agent | Dimethyl carbonate |

| Catalyst | Ionic liquids (e.g., [Bmim]OH, [Bmim]OAc) |

| Temperature | -10°C to boiling point (optimal 50–100°C) |

| Reaction time | 0.5–48 hours |

| Yield | Not specified, but effective for N-methylation |

| Environmental impact | Reduced toxicity compared to traditional methylating agents |

Summary of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Preparation of 3-(2-nitroethyl)-1H-indole | Electrophilic alkylation with β-nitrostyrene | Indole, β-nitrostyrene, acetic acid, ethanol, reflux | 60–84% | High yield, well-characterized products |

| N-Methylation of 3-(2-nitroethyl)-1H-indole | Alkylation with methyl iodide or dimethyl sulfate | Base (K2CO3/NaH), DMF or acetone, room temp to 60°C | Moderate to high | Requires careful control to avoid side reactions |

| Alternative N-methylation | Dimethyl carbonate with ionic liquid catalyst | Dimethyl carbonate, ionic liquids, 50–100°C | Variable | Green chemistry approach, patent method |

Research Findings and Considerations

- The electrophilic alkylation method is robust and tolerant of various substituents on the indole ring, including alkyl, alkoxy, halogen, and amino groups, though N-substituted indoles show reduced yields due to instability of intermediate species.

- The N-methylation step is critical for obtaining the target compound this compound with high purity and yield; reaction conditions must be optimized to prevent overalkylation or decomposition.

- The alternative method utilizing ionic liquids and dimethyl carbonate offers a promising sustainable route but requires further optimization and yield data for this specific compound.

- Characterization of products by melting point, ^1H NMR, and ^13C NMR spectroscopy confirms structural integrity and purity, with detailed spectral data available in the referenced studies.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indoles depending on the reagent used.

Scientific Research Applications

1-Methyl-3-(2-nitroethyl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Effects: The nitroethyl group enhances electrophilicity, making the compound reactive in catalytic processes (e.g., rhodium-catalyzed transformations) . Selenyl analogs, such as 1-Methyl-3-(phenylselenyl)-1H-indole, exhibit distinct biological activity due to selenium’s redox-modulating properties .

- Spectral Trends: Methyl groups at the 1-position consistently appear as singlets near δ 3.7–3.8 ppm in ¹H-NMR, while nitroethyl substituents may split signals due to adjacent protons .

Pharmacological Activity

- 1-Methyl-3-(phenylselanyl)-1H-indole demonstrates neuroprotective and antidepressant effects in diabetic mice, reducing oxidative stress and neuroinflammation via modulation of glutathione pathways .

- Nitroethyl analogs are less explored pharmacologically but are hypothesized to exhibit nitrosative stress modulation or serve as intermediates in drug synthesis .

Stability and Reactivity

- Nitroethyl vs. Selenyl Groups: Nitroethyl derivatives are prone to reduction or hydrolysis under acidic conditions, whereas selenyl compounds are more stable but susceptible to oxidation .

- Thermal Properties: Nitroethyl-substituted indoles exhibit higher melting points (e.g., 121°C in chlorophenyl analogs) compared to selenyl derivatives, likely due to stronger intermolecular interactions .

Biological Activity

1-Methyl-3-(2-nitroethyl)-1H-indole is a compound belonging to the indole family, characterized by a nitroethyl group at the 3-position of the indole ring. This compound has garnered attention due to its potential pharmacological properties, which are still under investigation. Indoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structure of this compound includes:

- A methyl group attached to the nitrogen atom of the indole ring.

- A nitroethyl group that enhances its electrophilic properties.

These features suggest that the compound may exhibit unique reactivity patterns compared to simpler indole derivatives, potentially enhancing its utility in medicinal chemistry and synthetic applications .

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.

Anticancer Activity

Recent studies have explored the anticancer potential of nitroindoles. One study reported that derivatives of 3-(2-nitroethyl)-1H-indoles showed micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action is believed to involve the generation of reactive intermediates that induce cellular stress and apoptosis in cancer cells.

Anti-inflammatory Activity

Nitro compounds have also been implicated in anti-inflammatory responses. They can modulate signaling pathways by interacting with specific proteins involved in inflammation . The potential for this compound to exhibit similar effects warrants further investigation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Effective Concentration | Target Cell Lines |

|---|---|---|---|

| 3-(2-Nitroethyl)-1H-indole | Anticancer | ~10 µM | A549, HeLa, B16F10 |

| 5-Nitroindole | Antimicrobial | MIC = 1 µM | Candida krusei |

| Nitro fatty acids | Anti-inflammatory | Varies | Macrophages |

The proposed mechanism of action for compounds like this compound involves:

- Electrophilic substitution : The electron-rich indole ring can undergo electrophilic reactions, which may lead to the formation of reactive species capable of interacting with biological targets.

- Generation of reactive oxygen species (ROS) : Nitro groups can be reduced to form reactive intermediates that induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several studies have highlighted the potential of nitroindoles in therapeutic applications:

- Study on Anticancer Properties : A research project demonstrated that derivatives synthesized from 3-(2-nitroethyl)-1H-indoles exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related nitro compounds, establishing a correlation between nitro group reduction and increased antimicrobial activity against pathogenic bacteria .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-3-(2-nitroethyl)-1H-indole?

The compound can be synthesized via condensation reactions involving α,β-unsaturated nitro compounds. For example, nitrovinyl indoles are formed by reacting indole derivatives with nitroethylene precursors under acidic or catalytic conditions. Evidence from analogous syntheses shows that iodine (I₂) in acetonitrile at 40°C achieves high yields (98%) for similar electrophilic substitutions . The Fischer indole synthesis, involving cyclohexanone and phenylhydrazine derivatives, is another viable route, though optimization for nitroethyl substituents may require tailored conditions .

Q. How can reaction conditions be optimized for introducing the nitroethyl group to the indole nucleus?

Key factors include catalyst selection, solvent, and temperature. Data from iodine-catalyzed reactions (Table 1, ) demonstrate that I₂ (10 mol%) in acetonitrile at 40°C yields 98% product, outperforming FeCl₃ (67%) or AlCl₃ (10%). Elevated temperatures (80°C) maintain high efficiency (95%), suggesting robustness. Solvent polarity and proton availability (e.g., HFIP in ) also influence reactivity. Systematic screening via Design of Experiments (DoE) is recommended to balance steric and electronic effects.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm regioselectivity of nitroethyl substitution via ¹H/¹³C shifts (e.g., deshielding at C-3 due to electron-withdrawing nitro group) .

- FT-IR : Identify NO₂ stretching vibrations (~1520–1350 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 231.1 for C₁₁H₁₁N₂O₂⁺) .

Advanced Research Questions

Q. What crystallographic techniques resolve the three-dimensional structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is pivotal. For example, monoclinic crystals (space group P2₁/c) of a trifluoromethyl analog revealed intramolecular C–H···F hydrogen bonds and torsion angles critical for conformational analysis . SHELXL software ( ) refines structures against high-resolution data, while SHELXE aids in experimental phasing for novel derivatives.

Q. How do structural modifications at the nitroethyl group influence bioactivity?

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., antimicrobial targets in ).

- Steric Effects : Bulky substituents reduce binding affinity. For instance, 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole shows lower antimicrobial activity than smaller analogs .

- Redox Activity : Nitro groups can be metabolically reduced to amines, altering pharmacokinetics (e.g., neuroprotective selenocompounds in ).

Q. What computational methods predict reactivity in electrophilic substitutions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For indoles, the C-3 position is electron-rich (HOMO localized), favoring nitroethyl addition. Molecular dynamics simulations further assess steric accessibility .

Q. How can in vitro models evaluate neuroprotective or antimicrobial potential?

- Neuroprotection : Streptozotocin-induced oxidative stress models in mice measure attenuation of neuroinflammation via biomarkers like glutathione and TNF-α .

- Antimicrobial Activity : Chitosan-encapsulated indole derivatives disrupt S. aureus biofilms, quantified via crystal violet (biomass) and XTT assays (metabolic activity) .

Data Contradiction Analysis

Q. Why do conflicting yields arise in nitroethylindole syntheses, and how are they resolved?

Discrepancies in yields (e.g., 51% vs. 98% for I₂ catalysis in ) stem from solvent purity, moisture sensitivity, or catalyst loading. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized reagent grades. Reaction monitoring (TLC/HPLC) identifies intermediates, ensuring completion.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.